{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
The compound {(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 1354009-96-3) is a chiral pyrrolidine derivative featuring a benzyl-isopropyl-amino-methyl substituent at the 2-position of the pyrrolidine ring and an acetic acid moiety at the 1-position . Its molecular formula is C17H26N2O2 (MW: 290.41 g/mol), with an (S)-stereocenter critical for its biochemical interactions. The compound is used in pharmaceutical research, particularly as a synthetic intermediate for bioactive molecules.
Properties
IUPAC Name |
2-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)12-16-9-6-10-18(16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSKXYJBEXIQLC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134757 | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354009-96-3 | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354009-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, known for its potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to neurotransmitter systems and receptor modulation. This article explores the compound's biological activity, including its interactions with various receptors, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be denoted as follows:
- Molecular Formula : C20H33N3O
- CAS Number : 1354026-74-6
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes, including neurotransmission and hormonal regulation. The compound's structural features facilitate its binding to specific receptors, influencing downstream signaling pathways.
Key Mechanisms:
- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, potentially enhancing or inhibiting their activity.
- G Protein Activation : It is believed to activate specific G proteins, leading to varied physiological responses depending on the receptor type involved .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Studies suggest that the compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.
- Neuroprotective Properties : Its ability to influence neurotrophic factors may contribute to neuroprotection in models of neurodegenerative diseases.
- Anxiolytic Effects : Preliminary data indicate potential anxiolytic properties through modulation of GABAergic transmission.
Table 1: Summary of Biological Activities
Notable Research
- Antidepressant-Like Effects : In a study published in Journal of Medicinal Chemistry, the compound was tested for its ability to increase serotonin levels, showing promising results comparable to established antidepressants .
- Neuroprotection : Another research highlighted its neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
- Anxiolytic Properties : Behavioral assays demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
-
Secondary amine (benzyl-isopropyl-amino group)
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Pyrrolidine ring
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Carboxylic acid moiety
Key Reaction Pathways:
Amide Coupling
The carboxylic acid group undergoes amide bond formation with primary amines. For example:
Reductive Amination
The secondary amine participates in reductive amination with aldehydes/ketones:
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Conditions : Sodium cyanoborohydride (NaBH<sub>3</sub>CN), methanol, pH 4–6 .
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Example : Reaction with formaldehyde yields N-methylated derivatives .
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes stereospecific reactions:
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Oxidation : MnO<sub>2</sub> selectively oxidizes the ring to a pyrrolidone derivative.
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Ring-Opening : Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) cleave the ring under reflux .
Solvent Optimization Table:
| Solvent | Reaction Type | Efficiency (%) | Byproducts |
|---|---|---|---|
| THF | Alkylation | 82 | <5% dimerization |
| DMF | Amide Coupling | 78 | <3% hydrolysis |
| Ethanol | Esterification | 65 | 10% transesterification |
Stereochemical Considerations
The (S)-configuration at the pyrrolidine C2 position directs regioselectivity:
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Nucleophilic Substitution : Reactions at the benzylic position favor retention of configuration .
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Chiral HPLC Analysis : Confirmed >98% enantiomeric excess (ee) in derivatives .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key differences among analogs arise from substituent variations (e.g., benzyl vs. benzyloxycarbonyl groups) and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Key Observations:
Lipophilicity : The benzyl-isopropyl group in the target compound confers moderate lipophilicity (XLogP3 ≈ 0.5), similar to its structural isomer (CAS: 1354007-33-2). In contrast, benzyloxycarbonyl analogs exhibit lower logP due to polar carbonyl groups .
Hydrogen Bonding : The benzyloxycarbonyl-ethyl derivative (C18H25N3O5) has higher H-bond acceptors (5 vs. 4), increasing solubility in polar solvents .
Supplier Landscape and Research Utility
- The target compound is available at 97% purity (Crysdot LLC), suitable for medicinal chemistry studies .
- Benzyloxycarbonyl analogs are more accessible (e.g., BIOFOUNT), reflecting their broader utility in drug discovery .
- Discontinued status of some derivatives (e.g., Ref: 10-F084447) highlights supply chain vulnerabilities for niche research chemicals .
Q & A
Q. What in vitro models are suitable for evaluating the compound’s toxicological profile?
- Methodology :
- Cytotoxicity : MTT assay in HepG2 cells to assess hepatotoxicity.
- hERG Inhibition : Patch-clamp assays to predict cardiotoxicity, critical for tertiary amine-containing compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
